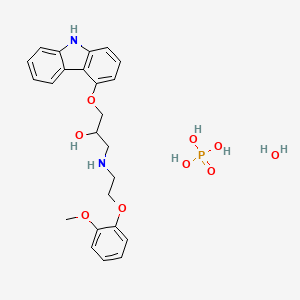

Carvedilol phosphate monohydrate

Übersicht

Beschreibung

Carvedilol Phosphate is the phosphate salt form of carvedilol, a racemic mixture and adrenergic blocking agent with antihypertensive activity and devoid of intrinsic sympathomimetic activity. The S enantiomer of carvedilol nonselectively binds to and blocks beta-adrenergic receptors, thereby exerting negative inotropic and chronotropic effects, and leading to a reduction in cardiac output. In addition, both enantiomers of carvedilol bind to and block alpha 1-adrenergic receptors, thereby causing vasodilation and reducing peripheral vascular resistance.

Wissenschaftliche Forschungsanwendungen

1. Controlled Release Formulations

Carvedilol phosphate monohydrate has been studied for its controlled or sustained release properties in tablet formulations. By using hydroxypropyl methylcellulose as a release-retarding agent, researchers were able to modulate the release characteristics of carvedilol phosphate matrix tablets (Halder et al., 2012).

2. Analytical Method Development

The development of analytical methods, such as HPLC (High-Performance Liquid Chromatography), for the determination of carvedilol in human plasma and urine samples, is a significant area of research. This aids in therapeutic drug monitoring and pharmacokinetic analyses (Soltani et al., 2012).

3. Enhancing Oral Bioavailability

Studies have been conducted on niosomal formulations of carvedilol to improve its low and variable oral bioavailability. These studies include the use of bile salt-enriched vesicles and charged niosomes, leading to a significant increase in the oral bioavailability of carvedilol (Arzani et al., 2015).

4. Nasal Delivery Systems

Research has been carried out to develop alginate mucoadhesive microspheres of carvedilol for nasal delivery. This approach aims to avoid first-pass metabolism and enhance therapeutic efficacy in treating hypertension and angina pectoris (Patil & Sawant, 2009).

5. Drug-Excipient Interactions

Understanding the interaction between carvedilol and various excipients in the solid state is crucial for ensuring drug stability and safety. This includes the study of esterification reactions with citric acid in the solid state (Gressl et al., 2017).

6. Transdermal Therapeutic Systems

Development of transdermal patches for carvedilol using different polymeric combinations has been researched to provide a steady-state plasma concentration and improved bioavailability compared to oral administration (Ubaidulla et al., 2007).

7. Buccal Patches

Formulation and evaluation of mucoadhesive buccal patches of carvedilol phosphate have been explored. This is aimed at bypassing first-pass metabolism and potentially providing quicker onset and longer duration of action compared to tablets (SreekanthM. et al., 2016).

8. Radical-Scavenging and Iron-Chelating Properties

Carvedilol has been shown to act as both a metal chelator and a radical scavenger in vitro, indicating its potential antioxidative properties beyond its primary role as a beta-blocker (Oettl et al., 2001).

Eigenschaften

CAS-Nummer |

1196658-85-1 |

|---|---|

Produktname |

Carvedilol phosphate monohydrate |

Molekularformel |

C24H31N2O9P |

Molekulargewicht |

522.5 g/mol |

IUPAC-Name |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate |

InChI |

InChI=1S/C24H26N2O4.H3O4P.H2O/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4;/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4);1H2 |

InChI-Schlüssel |

JAYBFQXVKDGMFT-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |

Kanonische SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |

Piktogramme |

Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

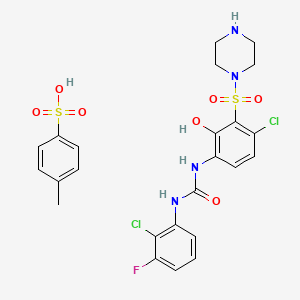

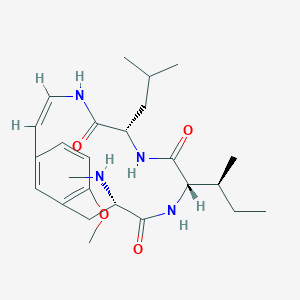

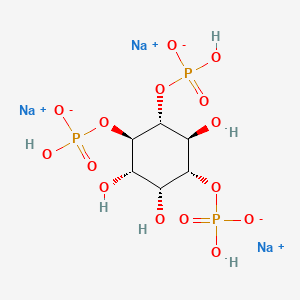

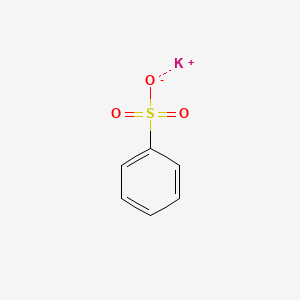

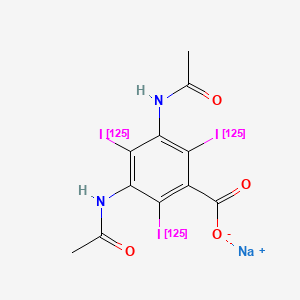

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,9R,10R,11S)-10-hydroxy-1,5-dimethyl-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1260566.png)

![(8R,9S,10R,13S,14S)-13-methyl-1,2,3,4,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1260576.png)

![sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate](/img/structure/B1260585.png)